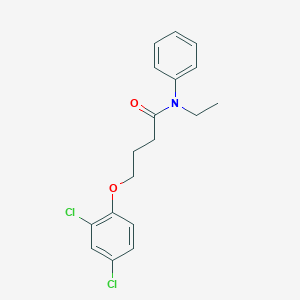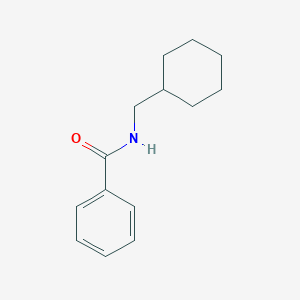
4-(2,4-dichlorophenoxy)-N-ethyl-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-ethyl-N-phenylbutanamide, commonly known as fenclonine, is a synthetic compound that has been widely used in scientific research to study the biochemical and physiological effects of serotonin depletion. Fenclonine is known to inhibit the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the body.
Wissenschaftliche Forschungsanwendungen
Fenclonine has been widely used in scientific research to study the role of serotonin in various physiological and pathological processes. It has been used to investigate the effects of serotonin depletion on behavior, mood, and cognition. Fenclonine has also been used to study the role of serotonin in the regulation of appetite, sleep, and pain perception.
Wirkmechanismus
Fenclonine inhibits the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin in the body. This leads to a depletion of serotonin levels in the brain and other tissues. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, behavior, and cognition. Depletion of serotonin levels has been associated with various psychiatric disorders, including depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
Fenclonine-induced serotonin depletion has been shown to have a wide range of biochemical and physiological effects. These include alterations in behavior, mood, and cognition, as well as changes in appetite, sleep, and pain perception. Fenclonine has also been shown to affect the immune system, with studies suggesting that serotonin depletion may lead to immune dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
Fenclonine has several advantages for lab experiments. It is a well-established tool for studying the role of serotonin in various physiological and pathological processes. It is relatively easy to synthesize and has a high degree of purity. However, fenclonine also has some limitations. It is a non-specific inhibitor of tryptophan hydroxylase, and its effects on other neurotransmitters and enzymes cannot be ruled out. Additionally, fenclonine-induced serotonin depletion is not a perfect model for psychiatric disorders, as the pathophysiology of these disorders is complex and multifactorial.
Zukünftige Richtungen
There are several future directions for research on fenclonine. One area of interest is the role of serotonin in the regulation of inflammation and immune function. Another area of interest is the development of more specific inhibitors of tryptophan hydroxylase, which would allow for more precise manipulation of serotonin levels. Additionally, the use of fenclonine in combination with other drugs or therapies may provide new insights into the pathophysiology and treatment of psychiatric disorders.
Synthesemethoden
Fenclonine is synthesized by the reaction of 2,4-dichlorophenol with ethyl magnesium bromide, followed by reaction with benzophenone to form the intermediate product. The intermediate product is then reacted with ethylamine to form fenclonine.
Eigenschaften
Produktname |
4-(2,4-dichlorophenoxy)-N-ethyl-N-phenylbutanamide |
|---|---|
Molekularformel |
C18H19Cl2NO2 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-ethyl-N-phenylbutanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-2-21(15-7-4-3-5-8-15)18(22)9-6-12-23-17-11-10-14(19)13-16(17)20/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3 |
InChI-Schlüssel |
ZAFPVJAFSPOELW-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)

![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B261404.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)

![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)